molecular formula C7H15NO2S B13317307 (3,3-Dimethylcyclobutyl)methanesulfonamide

(3,3-Dimethylcyclobutyl)methanesulfonamide

Cat. No.: B13317307
M. Wt: 177.27 g/mol
InChI Key: XGCRJWVNFUHSHX-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonamide typically involves the reaction of 3,3-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

(3,3-Dimethylcyclobutyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanesulfonamide: Lacks the dimethyl substitution, leading to different chemical and biological properties.

    Methanesulfonamide: A simpler structure without the cyclobutane ring, resulting in distinct reactivity and applications.

    N-Methylmethanesulfonamide: Contains a methyl group on the nitrogen, altering its chemical behavior.

Uniqueness

(3,3-Dimethylcyclobutyl)methanesulfonamide is unique due to its combination of a cyclobutane ring and a sulfonamide group, which imparts specific chemical reactivity and potential biological activity. The presence of the dimethyl groups further enhances its stability and modifies its interaction with other molecules.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)methanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

XGCRJWVNFUHSHX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CS(=O)(=O)N)C

Origin of Product

United States

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